2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile
Description
FT-IR Analysis
Key absorption bands include:
NMR Spectroscopy
Mass Spectrometry
The molecular ion peak at m/z 231.25 ([M]⁺) corresponds to the molecular formula C₁₂H₁₃N₃O₂. Fragmentation pathways include loss of HCN (m/z 204) and sequential cleavage of the lactam ring.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations at the B3LYP/6-31G* level highlight the compound’s electronic features:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential maps show electron density localized at the nitrile and carbonyl groups, consistent with their nucleophilic and electrophilic roles.
- Natural bond orbital (NBO) analysis confirms hyperconjugation between the lactam lone pairs and σ*(C–N) orbitals, stabilizing the spiro framework.
Steric maps derived from modified percent buried volume (%Vbur) calculations reveal significant steric hindrance around the lactam NH (84.9% Vbur), explaining its resistance to deprotonation in synthetic applications.
Properties
IUPAC Name |
2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-8-10(16)15-11(17)9(7-14)12(8)4-2-1-3-5-12/h8-9H,1-5H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDZHTSOBDNNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(C(=O)NC(=O)C2C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80963043 | |
| Record name | 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-15-1 | |
| Record name | 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azaspiro(5.5)undecane-1,5-dicarbonitrile, 2,4-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003389443 | |
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| Record name | 2-Hydroxy-4-oxo-3-azaspiro[5.5]undec-2-ene-1,5-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80963043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.209 | |
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Preparation Methods
Ammonia Gas-Mediated Reaction
In a representative protocol, 1 mol of cyclohexanone reacts with 2–2.5 mol of ethyl cyanoacetate in ethanol or methanol as the solvent. Ammonia gas (3–5 mol) is introduced at –5°C to 5°C over 36 hours, after which the mixture is stirred at room temperature for an additional 36 hours. Acidification to pH 2–3 with hydrochloric acid precipitates the crude product, which is filtered and purified. Key parameters include:
| Parameter | Value |
|---|---|
| Temperature (reaction) | –5°C to 5°C (initial) |
| Temperature (quenching) | 20–25°C |
| Solvent | Ethanol/methanol |
| Yield | 65–70% (reported) |
This method prioritizes controlled ammonolysis to avoid side reactions, though extended reaction times may limit industrial scalability.
Aqueous Ammonia Alternative
Aqueous ammonia offers a safer alternative to gaseous ammonia. Cyclohexanone (1 mol) and ethyl cyanoacetate (2–2.5 mol) are combined with aqueous ammonia (equivalent to 3–5 mol NH₃) at –5°C to 10°C for 24 hours. The mixture is heated to 60°C, diluted with water, and acidified with sulfuric acid to pH 2–3. Cooling to <5°C precipitates the product, yielding comparable purity to the gas-based method.
Acid-Catalyzed Hydrolysis and Intermediate Formation
Post-condensation, the dicyano intermediate undergoes hydrolysis to form 1,5-diaminoformyl-2,4-dioxo-3-azaspiro[5.5]undecane, a precursor for gabapentin. Concentrated sulfuric acid (88%) is typically employed at 78–82°C, with a 1:3.2 weight ratio of dicyano compound to acid. The exothermic reaction requires gradual addition over 2.5–3.5 hours to maintain temperature control. Completion is indicated by a clear solution, which is then quenched in ice water to precipitate the diaminoformyl derivative.
Alternative Synthetic Routes
Triethylamine-Assisted Condensation
A modified approach substitutes ammonia with triethylamine (1 mol) alongside cyanoacetamide (1 mol) and ethyl cyanoacetate (1 mol) in ethanol. Stirring at 20–30°C for 8 hours followed by HCl acidification yields the dicyano compound with reduced reaction time (Table 1).
| Parameter | Value |
|---|---|
| Catalyst | Triethylamine |
| Temperature | 20–30°C |
| Time | 8 hours |
| Yield | 60–68% |
High-Temperature Cyclization
Elevated temperatures (65–85°C) in sulfuric acid (80–90%) accelerate hydrolysis but risk decomposition. Optimized protocols use 88% sulfuric acid with strict temperature monitoring to achieve >90% conversion.
Industrial-Scale Considerations
Large-scale production requires addressing exothermicity, solvent recovery, and waste management. Continuous flow reactors are explored to enhance heat dissipation during ammonia-mediated reactions, while solvent recycling (e.g., ethanol) reduces costs. Impurity profiles, particularly residual cyanides, necessitate rigorous HPLC or GC-MS analysis to meet pharmaceutical standards.
Comparative Analysis of Methods
Table 2 contrasts key preparation methods:
| Method | Reactants | Conditions | Yield | Scalability |
|---|---|---|---|---|
| Ammonia gas | Cyclohexanone, ethyl cyanoacetate, NH₃ | –5°C to 5°C, 72h | 65–70% | Moderate |
| Aqueous ammonia | Cyclohexanone, ethyl cyanoacetate, NH₄OH | –5°C to 60°C, 48h | 60–65% | High |
| Triethylamine | Cyclohexanone, cyanoacetamide, Et₃N | 20–30°C, 8h | 60–68% | Low |
Chemical Reactions Analysis
Types of Reactions
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile undergoes various chemical reactions, including:
Aminomethylation: Reaction with primary amines and formaldehyde to form diazaspiro derivatives.
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Aminomethylation: Primary amines and formaldehyde in boiling ethanol.
Substitution Reactions: Various nucleophiles under appropriate conditions.
Major Products
Diazaspiro Derivatives: Formed through aminomethylation reactions.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile typically involves the reaction of cyclohexanone with malononitrile and other reagents under basic conditions. Recent studies have shown various methods to enhance yield and purity:
- Sequential Reaction Method :
- Alternative Synthetic Routes :
Biological Applications
The compound has garnered attention for its potential applications in pharmacology:
- Gabapentin Impurity : As an impurity in gabapentin synthesis, understanding its properties can lead to improved quality control measures in pharmaceutical manufacturing .
- Neurological Research : The structure of this compound suggests potential interactions with GABA receptors, making it a candidate for further investigation into treatments for neurological disorders .
Case Study 1: Synthesis Optimization
A study focused on optimizing the synthesis of this compound revealed that varying the reaction conditions significantly affects yield and purity. Using different bases and solvents led to a systematic increase in yields from initial trials (40% yield) to optimized conditions (up to 80% yield) .
Research assessing the biological activity of derivatives synthesized from this compound indicated promising results in binding affinity studies with GABA receptors. Compounds derived from aminomethylation exhibited increased receptor affinity compared to the parent compound .
Mechanism of Action
The mechanism of action of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate neurotransmitter activity, leading to its analgesic and anticonvulsant effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Spiro Compounds
Crystallographic and Conformational Analysis
- The parent compound’s spiro framework adopts a puckered cyclohexane ring fused to a bicyclic system, as confirmed by X-ray diffraction studies . Comparable dioxaspiro derivatives (e.g., 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) exhibit distorted boat conformations in the 1,3-dioxane ring and chair conformations in the cyclohexane ring .
Key Research Findings and Contradictions
- Synthesis Discrepancies: highlights contradictions in literature regarding the reaction of cyclohexanone with tricyanoethylene derivatives. While some studies report spirocyclic products, others yield linear tetrahydronaphthalene derivatives under acidic conditions .
- Functionalization Challenges: The dimethyl-substituted derivative (C₁₄H₁₅N₃) shows reduced reactivity in aminomethylation due to steric hindrance from methyl groups .
Biological Activity
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile (CAS No. 4355-15-1) is a compound of significant interest in medicinal chemistry due to its structural similarity to gabapentin, an anticonvulsant drug. This compound is often referred to as a gabapentin impurity and has garnered attention for its potential biological activities, particularly in relation to the central nervous system (CNS) and immune modulation.
- Molecular Formula : C12H13N3O2
- Molecular Weight : 231.25 g/mol
- Structure : The compound features a spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its effects on GABAergic signaling and potential immunomodulatory effects.
GABA Receptor Interaction
Research indicates that compounds with similar structures can act as antagonists at the gamma-aminobutyric acid type A receptor (GABAAR). GABAARs are integral to inhibitory neurotransmission in the CNS. A study highlighted that modifications in the spirocyclic structure can influence binding affinity and activity at these receptors, suggesting that this compound may exhibit similar properties .
Immunomodulatory Effects
Emerging evidence suggests that GABAAR signaling may play a role in modulating immune responses. Specifically, it has been shown that activation of GABAARs can suppress T cell proliferation and alter macrophage function, potentially influencing inflammatory responses . This indicates a dual role for compounds like this compound in both neurological and immune contexts.
Study 1: GABAAR Antagonism
A study conducted on structurally related compounds demonstrated that certain derivatives exhibited strong competitive antagonism at GABAARs with low cellular permeability. This suggests that this compound could be developed as a lead compound for further pharmacological exploration targeting CNS disorders .
Study 2: Immune Modulation
In vitro experiments have shown that modulation of GABAAR activity can lead to altered immune responses in macrophages. The implications of this finding suggest that this compound may have therapeutic potential in conditions characterized by immune dysregulation .
Data Table: Biological Activity Comparison
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile?
The compound is synthesized via a sequential reaction of cyclohexanone with malononitrile and 2-aminopropene-1,1,3-tricarbonitrile. Key conditions include:
- Catalysts : Potassium hydroxide (KOH) or sodium ethylate (NaOEt) in ethanol.
- Solvent : Ethanol as the reaction medium.
- Temperature : Reactions typically proceed under reflux conditions. Isolation involves acidification to precipitate the product, yielding 26–71% efficiency depending on derivatives .
Q. How is the compound characterized structurally, and what spectroscopic methods are employed?
- X-ray crystallography is critical for resolving the spirocyclic conformation. SHELXL (via SHELX suite) refines crystal structures, leveraging high-resolution data to model bond lengths and angles .
- IR spectroscopy identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹, carbonyl groups at ~1700 cm⁻¹) .
- NMR (¹H/¹³C) confirms proton environments and carbon connectivity, particularly for distinguishing imino and dicyanomethylene groups .
Q. What stability considerations are relevant for handling this compound?
- The compound is sensitive to moisture and strong bases due to its nitrile and carbonyl groups.
- Storage in anhydrous ethanol or DMSO under inert atmosphere (N₂/Ar) is recommended to prevent hydrolysis .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in spirocyclic conformation across derivatives?
SHELXL refinement analyzes high-resolution diffraction data to model torsional angles and ring puckering. For example:
- Spiro junction geometry : The 5,5-spiro system adopts a chair-chair conformation, validated by Cremer-Pople puckering parameters (amplitude q₂ and phase φ₂) .
- Discrepancies : Comparative studies of derivatives (e.g., 9-benzyl-substituted analogs) reveal steric effects influencing ring distortions, resolved via residual density maps and Hirshfeld surface analysis .
Q. What methodologies address contradictions in reaction pathways when varying catalysts?
Evidence shows divergent products under different catalysts:
- KOH/NaOEt in ethanol yields the target spiro compound .
- Piperidine/AcOH in benzene produces 2,4-diamino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile instead . To resolve this, kinetic profiling (monitoring intermediates via LC-MS) and DFT calculations (modeling transition states) identify catalyst-dependent mechanistic shifts, such as enamine vs. Knoevenagel pathways .
Q. How can aminomethylation be optimized to synthesize bioactive derivatives?
- Method : React the compound with primary amines (e.g., methylamine) and excess formaldehyde in ethanol under reflux.
- Outcome : Forms 7-alkyl-2,4-dioxo-3,7-diazaspiro derivatives (26–71% yield).
- Characterization : Tandem MS and NOESY NMR validate regioselectivity and stereochemistry at the spiro center .
Q. What computational tools predict the compound’s reactivity in novel synthetic routes?
- *DFT (B3LYP/6-31G)**: Models electron density distribution, highlighting nucleophilic sites (e.g., imino group) for functionalization.
- Molecular docking : Screens derivatives for bioactivity (e.g., antimicrobial potential via binding to bacterial enzyme active sites) .
Data Contradiction Analysis
Q. How to reconcile conflicting literature reports on the compound’s cyclization pathways?
Discrepancies arise from solvent polarity and catalyst basicity:
- Polar solvents (ethanol) : Favor spirocyclization via enolate intermediates.
- Nonpolar solvents (benzene) : Promote linear polymerization or alternative cyclization. Validation involves control experiments with deuterated solvents and in situ IR to track intermediate formation .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters for Structural Validation
| Parameter | Value (Example) | Method/Software |
|---|---|---|
| Space group | P2₁/c | SHELXL |
| R-factor | <0.05 | Full-matrix refinement |
| Puckering amplitude (q₂) | 0.45 Å | Cremer-Pole |
Q. Table 2. Comparative Yields in Aminomethylation
| Amine Reagent | Derivative Structure | Yield (%) | Conditions |
|---|---|---|---|
| Methylamine | 7-Methyl-3,7-diazaspiro | 71 | Ethanol, reflux |
| Benzylamine | 7-Benzyl-3,7-diazaspiro | 52 | Ethanol, reflux |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
